Cas no 5287-64-9 (5-KETO-D-GLUCONIC ACID)

5-KETO-D-GLUCONIC ACID 化学的及び物理的性質
名前と識別子
-
- 5-KETO-D-GLUCONIC ACID
- D-xylo-[5]hexulosonic acid
- 5-keto-D-gluconicacid
- C01062
- DTXSID6046927
- IZSRJDGCGRAUAR-MROZADKFSA-N
- D-Gluconic acid, 5-keto-
- xylo-5-Hexulosonic acid
- 815-89-4
- 5168T78Z4V
- 5-Oxo-D-gluconic acid
- CHEMBL3307203
- 5287-64-9
- Q27102394
- d-xylo-5-hexulosonic acid
- SCHEMBL5803988
- CHEBI:17426
- 5-Dehydrogluconate
- 5-dehydro-D-gluconic acid
- UNII-5168T78Z4V
- 5-Ketogluconic acid
- D-xylo-hex-5-ulosonic acid
- (2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid
- K-2041
- D-Xylo-5-Hexulosonic acid;5-Oxo-5-deoxy-D-gluconic acid
- MK14117
- 5-keto-D-gluconic acid
-
- インチ: InChI=1S/2C6H10O7/c7-1-6(12)4(9)2(8)3(13-6)5(10)11;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-9,12H,1H2,(H,10,11);3-5,7,9-11H,1H2,(H,12,13)
- InChIKey: FYCDFZCSKJJWMO-UHFFFAOYSA-N
- ほほえんだ: OCC(=O)C(O)C(O)C(O)C(O)=O.OCC1(O)OC(C(O)C1O)C(O)=O
計算された属性
- せいみつぶんしりょう: 194.04265265g/mol
- どういたいしつりょう: 194.04265265g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3
- トポロジー分子極性表面積: 135Ų
5-KETO-D-GLUCONIC ACID 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | K191315-50mg |
5-Keto-D-gluconic Acid |
5287-64-9 | 50mg |
$ 87.00 | 2023-09-07 | ||
A2B Chem LLC | AG22437-1g |
5-Keto-d-gluconic acid |
5287-64-9 | 1g |
$507.00 | 2024-04-19 | ||
A2B Chem LLC | AG22437-500mg |
5-Keto-d-gluconic acid |
5287-64-9 | 500mg |
$319.00 | 2024-04-19 | ||
A2B Chem LLC | AG22437-250mg |
5-Keto-d-gluconic acid |
5287-64-9 | 250mg |
$219.00 | 2024-04-19 | ||
TRC | K191315-200mg |
5-Keto-D-gluconic Acid |
5287-64-9 | 200mg |
$ 270.00 | 2023-09-07 | ||
TRC | K191315-25mg |
5-Keto-D-gluconic Acid |
5287-64-9 | 25mg |
$ 64.00 | 2023-09-07 | ||
A2B Chem LLC | AG22437-100mg |
5-Keto-d-gluconic acid |
5287-64-9 | 100mg |
$175.00 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1714157-50mg |
D-Xylo-5-Hexulosonic acid |
5287-64-9 | 98% | 50mg |
¥1579.00 | 2024-05-10 |
5-KETO-D-GLUCONIC ACID 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
2.1 Reagents: Tris(hydroxymethyl)aminomethane hydrochloride Catalysts: Gluconate 5-dehydrogenase , Carbonyl reductase (NADPH) Solvents: Butyl acetate ; 6 h, pH 8, 30 °C; 2 h
5-KETO-D-GLUCONIC ACID Raw materials
5-KETO-D-GLUCONIC ACID Preparation Products
5-KETO-D-GLUCONIC ACID 関連文献
-
1. The structure of D-xylo-5-hexulosonic acid and its gadolinium(III) complexes in aqueous medium as studied by nuclear magnetic resonanceM. Madalena Caldeira,Herman van Bekkum,Joop A. Peters J. Chem. Soc. Dalton Trans. 1990 2707
5-KETO-D-GLUCONIC ACIDに関する追加情報
5-KETO-D-GLUCONIC ACID (CAS No. 5287-64-9): A Comprehensive Overview
5-Keto-D-gluconic acid (CAS No. 5287-64-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, biotechnology, and materials science. This compound is a derivative of D-gluconic acid, which is a product of the oxidation of glucose. The presence of the keto group at the C-5 position imparts distinct reactivity and functionality to this molecule, making it an important intermediate in the synthesis of various bioactive compounds.
In the realm of pharmaceutical research, 5-Keto-D-gluconic acid has shown promise as a precursor for the development of novel drugs. Recent studies have explored its potential in the treatment of metabolic disorders, particularly those involving glucose metabolism. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of 5-Keto-D-gluconic acid derivatives in modulating glucose transport and metabolism, suggesting their potential as therapeutic agents for diabetes and related conditions.
Beyond its pharmaceutical applications, 5-Keto-D-gluconic acid has also found utility in biotechnological processes. Its ability to undergo selective chemical transformations makes it an attractive substrate for enzymatic reactions. Researchers at the University of California, Berkeley, have demonstrated the use of engineered enzymes to convert 5-Keto-D-gluconic acid into valuable chemicals and biofuels with high efficiency and selectivity. This approach not only enhances the sustainability of chemical production but also opens new avenues for industrial biotechnology.
In materials science, 5-Keto-D-gluconic acid has been investigated for its potential in developing biodegradable polymers and functional materials. A study published in the Journal of Polymer Science reported the synthesis of poly(5-keto-D-gluconic acid) and its derivatives, which exhibited excellent mechanical properties and biocompatibility. These polymers have shown promise in applications such as drug delivery systems, tissue engineering scaffolds, and environmentally friendly packaging materials.
The chemical structure of 5-Keto-D-gluconic acid (C6H10O7) consists of a six-carbon backbone with hydroxyl groups at positions 1, 2, 3, 4, and 6, and a keto group at position 5. This arrangement provides a rich platform for chemical modifications and functionalization. The compound can be synthesized through various routes, including enzymatic oxidation of glucose or chemical oxidation using oxidizing agents such as potassium permanganate or sodium hypochlorite.
The stability and solubility properties of 5-Keto-D-gluconic acid are crucial for its practical applications. It is generally stable under neutral to slightly acidic conditions but can undergo degradation under strongly alkaline conditions. Its solubility in water is high, making it suitable for aqueous-based processes and formulations. However, it is less soluble in organic solvents, which can be advantageous or disadvantageous depending on the specific application.
In terms of safety and environmental impact, 5-Keto-D-gluconic acid is considered to be relatively benign. It is not classified as a hazardous substance according to current regulatory standards. However, proper handling and storage practices should still be followed to ensure safety in laboratory and industrial settings.
The future prospects for 5-Keto-D-gluconic acid are promising. Ongoing research continues to uncover new applications and optimize existing processes involving this compound. For example, recent advancements in green chemistry have led to more sustainable methods for its production, reducing environmental impact while maintaining high yields.
In conclusion, 5-Keto-D-gluconic acid (CAS No. 5287-64-9) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties make it an invaluable intermediate in pharmaceuticals, biotechnology, and materials science. As research progresses, it is likely that new opportunities will emerge, further solidifying the importance of this compound in modern science and technology.
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